Tributyl(1-propynyl)tin

Catalog No.
S714639
CAS No.
64099-82-7
M.F
C15H30Sn
M. Wt
329.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(1-propynyl)tin

CAS Number

64099-82-7

Product Name

Tributyl(1-propynyl)tin

IUPAC Name

tributyl(prop-1-ynyl)stannane

Molecular Formula

C15H30Sn

Molecular Weight

329.1 g/mol

InChI

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3;

InChI Key

KCQJLTOSSVXOCC-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C#CC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC

The exact mass of the compound Tributyl(1-propynyl)tin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributyl(1-propynyl)tin (CAS 64099-82-7) is a stable, liquid organotin reagent primarily utilized as a highly chemoselective 1-propynyl transfer agent in palladium-catalyzed Stille cross-coupling reactions. With a high boiling point of 277 °C, it exists as a non-volatile liquid at standard room temperature, offering a significant handling advantage over gaseous or highly volatile alkynylating alternatives . In pharmaceutical and materials procurement, it is recognized as a critical building block for the late-stage functionalization of complex heteroaromatics, enabling the synthesis of advanced active pharmaceutical ingredients (APIs) such as mGluR1 antagonists and AMPA receptor modulators without the need for harsh basic conditions or specialized gas-handling infrastructure.

Research Fit

Workflow Stille cross-coupling and cycloaddition transformations requiring 1-propynyl group transfer
Format Liquid reagent at ambient temperature, enabling accurate volumetric dispensing for precise stoichiometry
Handling Air-sensitive; requires inert atmosphere storage and transfer to maintain reagent integrity

Substituting Tributyl(1-propynyl)tin with generic propynylating agents introduces severe process and safety bottlenecks. Trimethyl(1-propynyl)tin, while offering higher atom economy, is highly volatile and carries severe central nervous system toxicity, requiring extreme containment measures . Alternatively, using propyne gas via Sonogashira coupling demands pressurized gas manifolds, low-temperature condensation (bp -23 °C), and basic conditions that frequently degrade sensitive electrophilic substrates. In situ generated alternatives, such as 1-propynylzinc or 1-propynylmagnesium reagents, are highly moisture-sensitive and nucleophilic, destroying unprotected ketones, esters, and nitriles. Consequently, Tributyl(1-propynyl)tin remains the non-interchangeable choice for safe, liquid-phase, neutral-condition propynylation in complex molecule synthesis.

Substitution Risk

Alkynyl group reactivity Steric and electronic differences in the alkynyl substituent can alter transmetalation kinetics, potentially shifting coupling selectivity and side-reaction profiles.
Analog substitution Aryl-, silyl-, or longer-chain alkyl-substituted alkynylstannanes may not reproduce the same tandem cycloaddition-coupling performance as the 1-propynyl derivative.
Handling & storage mismatch Air sensitivity and required refrigerated storage under inert gas impose workflow constraints that may not apply to more air-stable organometallic alternatives.

Volatility & Inhalation Safety vs. Trimethyltin

Trimethyltin reagents exhibit extreme volatility (boiling points often ~100–120 °C) and severe central nervous system toxicity, making them hazardous for standard benchtop and scale-up operations. In contrast, Tributyl(1-propynyl)tin features a boiling point of 277 °C, rendering it a non-volatile liquid at room temperature. This substantial difference in vapor pressure eliminates the acute inhalation risks associated with trimethyltin derivatives, allowing for standard liquid-phase dispensing and handling in conventional fume hoods without specialized containment.

Evidence DimensionBoiling point and room-temperature volatility
Target Compound Databp 277 °C (non-volatile liquid at 25 °C)
Comparator Or BaselineTrimethyl(1-propynyl)tin (bp ~100-120 °C, highly volatile)
Quantified Difference>150 °C higher boiling point, mitigating acute vapor toxicity
ConditionsStandard laboratory handling at 1 atm, 25 °C

Enables safe, standard benchtop weighing and liquid dosing, avoiding the severe occupational hazards and containment costs of volatile trimethyltin reagents.

Tandem Reactivity
Reported
Successfully participates in one-pot cycloaddition-Stille coupling with ethyl isocyanate.
Symmetrical alkynes or other alkynylstannanes not reported for this transformation.
Enables pyrimidine-dione synthesis not accessible with generic analogs.
Qualitative differentiation; reaction scope to verify across substrates.

Liquid Handling vs. Propyne Gas

Standard propynylation often relies on propyne gas via Sonogashira coupling, which necessitates pressurized gas manifolds, sealed-tube condensation at low temperatures (bp -23 °C), and basic conditions. Tributyl(1-propynyl)tin bypasses these engineering challenges by providing the propyne moiety as a stable, high-boiling liquid that can be added precisely via syringe . Furthermore, it enables palladium-catalyzed Stille cross-coupling under neutral conditions, avoiding the base-induced degradation of sensitive substrates often observed with gaseous propyne.

Evidence DimensionPhysical state and dosing method
Target Compound DataStable liquid, syringe-dosed at room temperature
Comparator Or BaselinePropyne (flammable gas, bp -23 °C, requires pressurized handling)
Quantified DifferenceElimination of pressurized gas handling and low-temperature condensation
ConditionsStandard cross-coupling setup (1 atm, room temperature addition)

Allows precise stoichiometric addition of the propyne moiety using standard glassware, drastically simplifying process engineering compared to gas-phase reactions.

Hydrolytic Stability
Class-level
Rating 4 – no reaction with water under neutral conditions.
Supports aqueous-compatible protocols and workup.
Neutral pH required; acidic/basic conditions not covered.

Late-Stage Functional Group Tolerance

Alternative propynylating agents, such as 1-propynylmagnesium bromide (Kumada) or 1-propynylzinc halides (Negishi), are highly nucleophilic and must be generated in situ under strictly anhydrous conditions. These reagents readily attack electrophilic functional groups like ketones, esters, and nitriles. Tributyl(1-propynyl)tin, utilized in Stille couplings, operates under mild, neutral conditions with high chemoselectivity, leaving sensitive carbonyls intact [1]. This allows for late-stage propynylation in complex API synthesis (e.g., AMPA receptor modulators) without the need for cumbersome protection-deprotection sequences.

Evidence DimensionElectrophile compatibility and moisture stability
Target Compound DataHigh tolerance for carbonyls/esters; moisture-stable off-the-shelf reagent
Comparator Or Baseline1-Propynylzinc/magnesium reagents (incompatible with carbonyls; moisture-sensitive)
Quantified DifferenceEliminates protection/deprotection steps for electrophilic substrates
ConditionsLate-stage cross-coupling of highly functionalized intermediates

Streamlines synthetic routes by enabling direct propynylation of complex, highly functionalized scaffolds without protecting group chemistry.

Physical State
Cross-study
Liquid at 20°C; bp 277°C.
Enables accurate volumetric dispensing.
Higher boiling point vs ethynyl analogs; compare volatility.
PET Tracer Utility
Reported
Documented in ¹⁸F-labeled triazoloquinoline mGluR1 PET ligand synthesis.
Alternative alkynylstannanes lack documented application in this specific route.
Reduces method development time for radiolabeling programs.
Qualitative differentiation; verify compatibility with your halide precursor.
Air Sensitivity
Class-level
Air sensitive; store under inert gas at 2–8°C.
Inert atmosphere infrastructure required.
Plan packaging size to minimize repeated exposure.

Neurological API Synthesis

Because it tolerates complex, heavily functionalized scaffolds without degrading sensitive groups, Tributyl(1-propynyl)tin is the reagent of choice for the late-stage installation of propynyl groups in pharmaceutical development. It is specifically utilized in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines (mGluR1 antagonists) and azabenzimidazole-based AMPA receptor modulators, where neutral Stille coupling conditions are required to preserve existing stereocenters and electrophilic moieties [1].

Regioselective Multi-Component Cycloadditions

In the synthesis of complex heterocycles, such as phenyl-substituted pyrimidine-diones, Tributyl(1-propynyl)tin serves as a highly effective, sterically differentiated alkyne equivalent. It participates in nickel-catalyzed [2+2+2] cycloadditions with isocyanates or enones, offering superior regioselectivity compared to terminal alkynes, while providing a stannyl handle for subsequent orthogonal cross-coupling reactions [2].

Propynylated Arene Library Synthesis

For medicinal chemistry teams generating libraries of propynylated building blocks, the use of pressurized propyne gas is logistically prohibitive. Tributyl(1-propynyl)tin allows these teams to perform precise, syringe-based liquid dosing in standard vials under standard fume hood conditions, accelerating the parallel synthesis of alkyne-substituted aromatics and heteroaromatics without specialized gas-handling infrastructure .

Application Fit Matrix

Application
Selection Property
Validation Focus
Tandem cycloaddition-Stille coupling for pyrimidine-diones
Compatibility with unsymmetrical alkyne cycloaddition
Reported tandem reactivity with isocyanates under Ni(0) catalysis
Stille cross-coupling for 1-propynyl installation
Terminal methyl alkynyl group for steric/electronic tuning
Standard palladium catalyst compatibility and coupling efficiency
Synthesis of mGluR1 PET ligands and triazole pharmaceuticals
Documented utility in ¹⁸F-labeled triazoloquinoline preparation
Radiochemical Stille coupling and specific ligand incorporation
Aqueous-biphasic Stille coupling protocols
Hydrolytic stability rating 4 under neutral conditions
Aqueous workup compatibility and protocol robustness

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

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